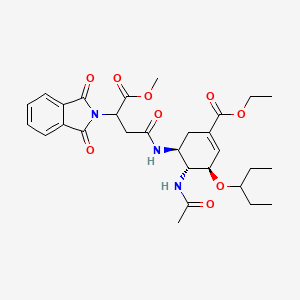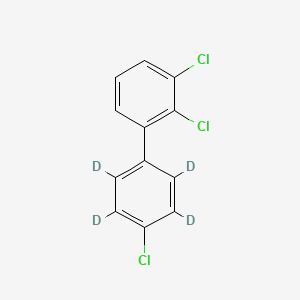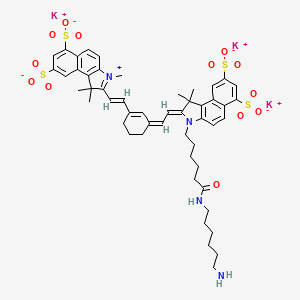
H-Phe-Phe-Phe-Leu-Pro-Ser-Leu-Ile-Gly-Gly-Leu-Val-Ser-Ala-Ile-Lys-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Phe-Phe-Phe-Leu-Pro-Ser-Leu-Ile-Gly-Gly-Leu-Val-Ser-Ala-Ile-Lys-NH2 is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acid monomers linked by peptide (amide) bonds. This particular peptide sequence includes phenylalanine, leucine, proline, serine, isoleucine, glycine, valine, alanine, and lysine. Peptides play crucial roles in biological processes and can act as hormones, enzymes, and signaling molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Phe-Phe-Phe-Leu-Pro-Ser-Leu-Ile-Gly-Gly-Leu-Val-Ser-Ala-Ile-Lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain peptides of high purity.
化学反応の分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds in peptides can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Peptides can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophilic reagents like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Formation of free thiol groups.
Substitution: Formation of modified peptides with new functional groups.
科学的研究の応用
Peptides like H-Phe-Phe-Phe-Leu-Pro-Ser-Leu-Ile-Gly-Gly-Leu-Val-Ser-Ala-Ile-Lys-NH2 have diverse applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Serve as models for studying protein structure and function.
Medicine: Potential therapeutic agents for diseases such as cancer, diabetes, and infectious diseases.
Industry: Used in the development of biomaterials and as catalysts in chemical reactions.
作用機序
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with receptors on cell surfaces, triggering signaling pathways that lead to various biological effects. For example, peptides can bind to G-protein-coupled receptors (GPCRs), initiating a cascade of intracellular events that result in physiological responses. The molecular targets and pathways involved vary depending on the peptide’s function and the biological context.
類似化合物との比較
Similar Compounds
H-Phe-Phe-Phe-Leu-Pro-Ser-Leu-Ile-Gly-Gly-Leu-Val-Ser-Ala-Ile-Lys-OH: Similar sequence but with a carboxyl group at the C-terminus instead of an amide group.
H-Phe-Phe-Phe-Leu-Pro-Ser-Leu-Ile-Gly-Gly-Leu-Val-Ser-Ala-Ile-Lys-OMe: Similar sequence but with a methoxy group at the C-terminus.
Uniqueness
The uniqueness of H-Phe-Phe-Phe-Leu-Pro-Ser-Leu-Ile-Gly-Gly-Leu-Val-Ser-Ala-Ile-Lys-NH2 lies in its specific sequence and the presence of an amide group at the C-terminus. This modification can influence the peptide’s stability, solubility, and biological activity, making it distinct from other similar peptides.
特性
分子式 |
C86H134N18O18 |
|---|---|
分子量 |
1708.1 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C86H134N18O18/c1-14-52(11)71(83(119)91-44-68(107)90-45-69(108)93-60(38-48(3)4)78(114)101-70(51(9)10)84(120)100-65(46-105)80(116)92-54(13)74(110)102-72(53(12)15-2)85(121)94-59(73(89)109)34-25-26-36-87)103-79(115)61(39-49(5)6)96-81(117)66(47-106)99-82(118)67-35-27-37-104(67)86(122)64(40-50(7)8)98-77(113)63(43-57-32-23-18-24-33-57)97-76(112)62(42-56-30-21-17-22-31-56)95-75(111)58(88)41-55-28-19-16-20-29-55/h16-24,28-33,48-54,58-67,70-72,105-106H,14-15,25-27,34-47,87-88H2,1-13H3,(H2,89,109)(H,90,107)(H,91,119)(H,92,116)(H,93,108)(H,94,121)(H,95,111)(H,96,117)(H,97,112)(H,98,113)(H,99,118)(H,100,120)(H,101,114)(H,102,110)(H,103,115)/t52-,53-,54-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,70-,71-,72-/m0/s1 |
InChIキー |
ALXRWEOAQMKATE-FHLNPQOGSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)N |
正規SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-N'-1H-indazol-4-ylurea](/img/structure/B12389800.png)

![N-[9-[(2R,3S,5S)-5-[bis(4-methoxyphenyl)-phenylmethoxy]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12389804.png)











